methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride
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Overview
Description
Methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride is a chemical compound with the molecular formula C11H20ClNO3. It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds under specific conditions to form the spirocyclic intermediate, which is then further reacted to yield the final product . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of biologically active compounds, including potential drug candidates.
Organic Synthesis: The compound serves as a building block for synthesizing complex molecules with spirocyclic structures.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a therapeutic agent.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-8-azaspiro[4.5]decan-4-amine, 3-methyl-, hydrochloride: Used in the preparation of di- and tri-substituted methylpyrazines.
6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one: An effective SHP2 inhibitor.
Uniqueness
Methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for developing novel compounds with potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-10(13)6-9-7-11(8-12-9)2-4-15-5-3-11;/h9,12H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLMMPJLBWEPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2(CCOCC2)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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